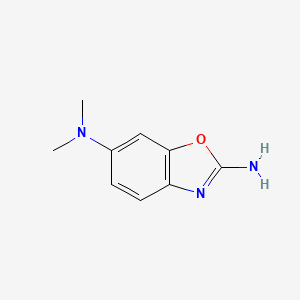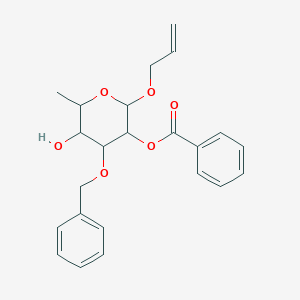
Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside: is a complex organic compound with the molecular formula C23H26O6 and a molecular weight of 398.45 g/mol . It is known for its unique structural features, which include an allyl group, benzoyl group, and benzyl group attached to an alpha-L-rhamnopyranoside moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the rhamnopyranoside ring. The allyl group is introduced through allylation reactions, while the benzoyl and benzyl groups are added via esterification and etherification reactions, respectively . Common reagents used in these reactions include allyl bromide, benzoyl chloride, and benzyl chloride, often in the presence of bases like pyridine or triethylamine .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: : Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoyl and benzyl groups can be reduced to their corresponding alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzoyl group can produce benzyl alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology: : In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies for its anti-inflammatory and antioxidant properties .
Medicine: : In the medical field, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of conditions related to oxidative stress and inflammation .
Industry: : In industrial applications, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, while its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the NF-κB and Nrf2 pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Allyl 2-O-benzoyl-3-O-benzyl-beta-D-glucopyranoside
- Allyl 2-O-benzoyl-3-O-benzyl-alpha-D-galactopyranoside
- Allyl 2-O-benzoyl-3-O-benzyl-beta-D-mannopyranoside
Uniqueness: : Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside is unique due to its specific combination of functional groups and stereochemistry. The presence of the alpha-L-rhamnopyranoside moiety distinguishes it from other similar compounds, which may have different sugar units or stereochemistry . This unique structure contributes to its distinct chemical reactivity and potential bioactivity .
Eigenschaften
Molekularformel |
C23H26O6 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C23H26O6/c1-3-14-26-23-21(29-22(25)18-12-8-5-9-13-18)20(19(24)16(2)28-23)27-15-17-10-6-4-7-11-17/h3-13,16,19-21,23-24H,1,14-15H2,2H3 |
InChI-Schlüssel |
YJCAPLCOTDGLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC=C)OC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


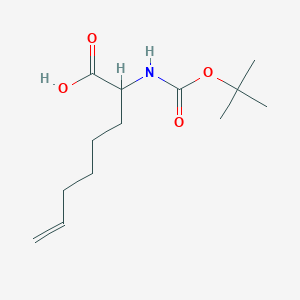
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)

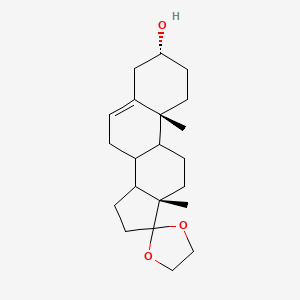
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
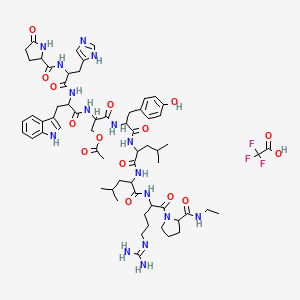

![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)

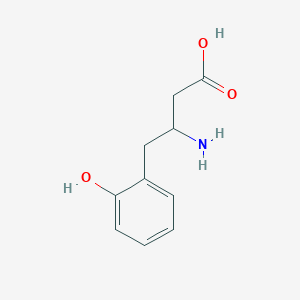
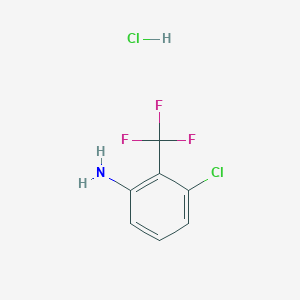
![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)
